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molecular formula C4H5NO B009148 5-Methyloxazole CAS No. 66333-88-8

5-Methyloxazole

Cat. No. B009148
M. Wt: 83.09 g/mol
InChI Key: ZYMHCFYHVYGFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853203B2

Procedure details

A solution of 5-methyloxazole (5.0 g, 60.2 mmol) in Et2O (100 mL) was cooled to −78° C. under N2 and treated with a 1.6 M solution of BuLi in hexane (41.4 mL, 66.2 mmol) dropwise. The mixture was stirred at −78° C. for 30 min and a solution of Bu3SnCl (16.31 mL, 60.2 mmol) in Et2O (50 mL) was then added dropwise. The mixture was stirred at −78° C. for another 30 min and then allowed to warm to RT. The reaction mixture was filtered on celite, and the filtrate concentrated in vacuo. Purification by distillation (0.1 Torr, 128-130° C.) afforded the title compound (3.5 g) as a yellow liquid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.88 (m, 12 H) 1.14-1.22 (m, 6 H) 1.27-1.38 (m, 6 H) 1.52-1.61 (m, 6 H) 2.17-2.21 (m, 3 H) 7.49-7.54 (m, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.4 mL
Type
reactant
Reaction Step Two
Name
Bu3SnCl
Quantity
16.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][CH:5]=[N:4][CH:3]=1.[Li]CCCC.CCCCCC.[Sn:18](Cl)([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][CH2:20][CH2:21][CH3:22]>CCOCC>[CH3:1][C:2]1[O:6][C:5]([Sn:18]([CH2:23][CH2:24][CH2:25][CH3:26])([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:19][CH2:20][CH2:21][CH3:22])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CN=CO1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
41.4 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Bu3SnCl
Quantity
16.31 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for another 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered on celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by distillation (0.1 Torr, 128-130° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CN=C(O1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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